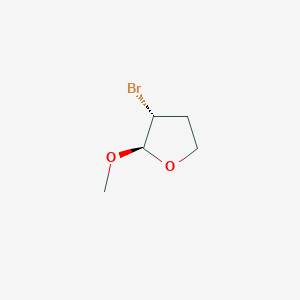
(2R,3R)-3-Bromo-2-methoxyoxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-3-Bromo-2-methoxyoxolane, also known as (R,R)-BOM, is a chiral building block used in the synthesis of various compounds. It is a cyclic ether that contains a bromine and methoxy group. The compound has gained attention due to its potential use in the synthesis of chiral pharmaceuticals and natural products.
Aplicaciones Científicas De Investigación
Wagner–Meerwein Rearrangement
The Wagner–Meerwein rearrangement of specific bromo-methoxy compounds in formic acid has been studied for its yield of rearranged products. This process demonstrates the migration of bonds within the compound's skeleton, driven by a release of strain, showcasing the compound's role in synthetic organic transformations (Hasegawa, Kuwatani, Higuchi, & Ueda, 1993).
Aggregation of Lithium Phenolates
Research on lithium phenolates in weakly polar, aprotic solvents like 1,3-dioxolane elucidates how para and alkyl substituents influence the equilibrium between dimer and tetramer forms. This study highlights the importance of understanding aggregation in reactions involving organic lithium salts, which are pivotal in synthetic methodologies (Jackman & Smith, 1988).
Controlled Synthesis of MDMO-PPV
The controlled synthesis of poly[2-methoxy-5-(3,7-dimethyloctyloxy)-1,4-phenylene-vinylene] (MDMO-PPV) via the sulfinyl precursor route using CBr4 as a control agent demonstrates the fabrication of bromine-functional materials. This process underlines the role of brominated compounds in polymer chemistry, facilitating the creation of block copolymers with specific molecular weights (Vandenbergh, Cosemans, Lutsen, Vanderzande, & Junkers, 2012).
Photodegradation of Conjugated Polymers
Studies on the photodegradation of poly(2-methoxy-5-(3@,7@-dimethyloctyloxy)-1,4-phenylene-vinylene) (MDMO-PPV) reveal the impact of light and oxygen on the stability of plastic solar cells' photoactive components. This research is crucial for improving the durability and performance of plastic solar cells (Neugebauer, Brabec, Hummelen, & Sariciftci, 2000).
Propiedades
IUPAC Name |
(2R,3R)-3-bromo-2-methoxyoxolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-7-5-4(6)2-3-8-5/h4-5H,2-3H2,1H3/t4-,5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRMGPARIMCLFC-RFZPGFLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(CCO1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H](CCO1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-3-Bromo-2-methoxyoxolane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

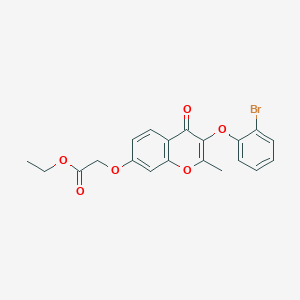

![N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-methylbenzamide](/img/structure/B3018762.png)
![6-Ethoxy-3-azabicyclo[3.2.0]heptane](/img/structure/B3018763.png)
![N-({1-[4-(4-chlorophenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide](/img/structure/B3018764.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B3018766.png)
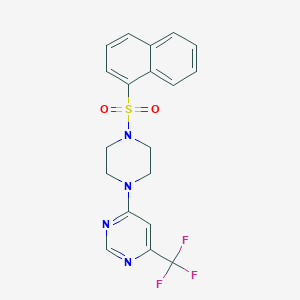
![[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B3018768.png)
![2-{[(E)-(3-methylphenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B3018769.png)
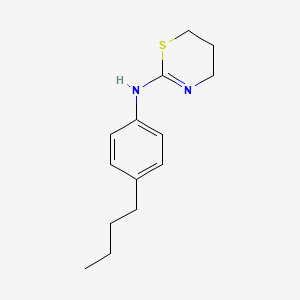
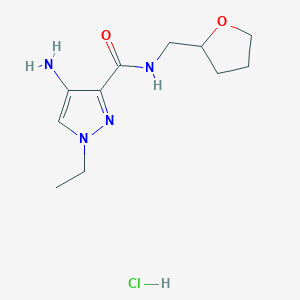
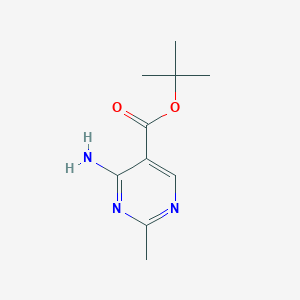
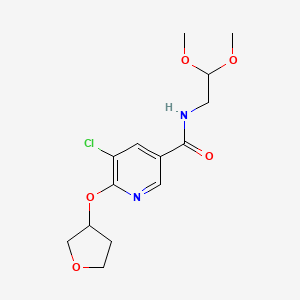
![5-(3-chlorobenzyl)-2-(2-thienyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3018779.png)